molecular formula C6H4Cl2N2S B13480544 4,6-Dichloropyridine-3-carbothioamide

4,6-Dichloropyridine-3-carbothioamide

Cat. No.: B13480544
M. Wt: 207.08 g/mol
InChI Key: RBKMUFALIVFFMK-UHFFFAOYSA-N
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Description

4,6-Dichloropyridine-3-carbothioamide is a chemical compound with the molecular formula C6H3Cl2N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a carbothioamide group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4,6-dichloropyridine with thiourea under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for 4,6-Dichloropyridine-3-carbothioamide often involve large-scale chlorination processes followed by the addition of thiourea. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyridine-3-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4,6-Dichloropyridine-3-carbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,6-Dichloropyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Uniqueness

4,6-Dichloropyridine-3-carbothioamide is unique due to the presence of both chlorine atoms and the carbothioamide group, which confer specific chemical properties and reactivity. This makes it distinct from other chloropyridine derivatives and suitable for specialized applications .

Properties

Molecular Formula

C6H4Cl2N2S

Molecular Weight

207.08 g/mol

IUPAC Name

4,6-dichloropyridine-3-carbothioamide

InChI

InChI=1S/C6H4Cl2N2S/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)

InChI Key

RBKMUFALIVFFMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=S)N)Cl

Origin of Product

United States

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